Acetyl tetrapeptide-9 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl tetrapeptide-9 acetate: is a synthetic peptide designed to optimize the functionality of collagen fibers. It is widely used in anti-aging skincare products due to its ability to enhance skin firmness and elasticity by stimulating the synthesis of lumican and collagen type I . The peptide sequence of this compound is N-acetyl-glutaminyl-aspartyl-valyl-histidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl tetrapeptide-9 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: The peptide chain is assembled by sequentially coupling protected amino acids to a solid resin support.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Acetyl tetrapeptide-9 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide bonds.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in the coupling steps.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protective groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products Formed: The primary product formed is this compound itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Acetyl tetrapeptide-9 acetate has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Research focuses on its role in cellular communication and its effects on fibroblast activity.
Medicine: It is investigated for its potential in wound healing and tissue regeneration due to its ability to stimulate collagen synthesis.
Industry: Widely used in the cosmetics industry, particularly in anti-aging skincare products, to improve skin firmness and elasticity .
Mechanism of Action
Acetyl tetrapeptide-9 acetate exerts its effects by binding to specific receptors on fibroblast membranes. This binding stimulates the production of lumican and collagen type I, leading to improved organization and stability of collagen fibers in the extracellular matrix. The enhanced collagen synthesis results in firmer and more elastic skin .
Comparison with Similar Compounds
Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis, enhancing skin cohesion.
Palmitoyl pentapeptide-4: Known for its anti-aging properties, it stimulates collagen and elastin production.
Copper tripeptide: Promotes wound healing and skin regeneration by stimulating collagen synthesis.
Uniqueness: Acetyl tetrapeptide-9 acetate is unique in its specific targeting of lumican, a proteoglycan involved in collagen fiber organization. This targeted action results in a more pronounced improvement in skin firmness and elasticity compared to other peptides .
Properties
Molecular Formula |
C24H37N7O11 |
---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C22H33N7O9.C2H4O2/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31;1-2(3)4/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38);1H3,(H,3,4)/t13-,14-,15-,18-;/m0./s1 |
InChI Key |
FPGXWRYAENLSAL-SHDAZCTCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.